Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate
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Overview
Description
Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a synthetic compound that belongs to the class of isoquinoline derivatives. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities, including antimicrobial, anti-inflammatory, and neuroprotective properties . This compound, with its unique structural features, has garnered attention in medicinal chemistry for its potential therapeutic applications.
Preparation Methods
The synthesis of Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves several steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized using the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst.
Introduction of the Propionyl Group: The propionyl group is introduced through acylation reactions using propionyl chloride or anhydride in the presence of a base.
Methoxylation: The methoxy groups are introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Chemical Reactions Analysis
Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate undergoes various chemical reactions:
Scientific Research Applications
Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate involves its interaction with various molecular targets:
Comparison with Similar Compounds
Methyl 4-((6,7-dimethoxy-2-propionyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate can be compared with other isoquinoline derivatives:
Properties
Molecular Formula |
C23H27NO6 |
---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
methyl 4-[(6,7-dimethoxy-2-propanoyl-3,4-dihydro-1H-isoquinolin-1-yl)methoxy]benzoate |
InChI |
InChI=1S/C23H27NO6/c1-5-22(25)24-11-10-16-12-20(27-2)21(28-3)13-18(16)19(24)14-30-17-8-6-15(7-9-17)23(26)29-4/h6-9,12-13,19H,5,10-11,14H2,1-4H3 |
InChI Key |
TUBROKFVVSJAPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)C(=O)OC)OC)OC |
Origin of Product |
United States |
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